4-bromo-1-fluoroisoquinoline
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Overview
Description
4-Bromo-1-fluoroisoquinoline is a heterocyclic aromatic compound that contains both bromine and fluorine substituents on an isoquinoline ring. Isoquinolines are nitrogen-containing heterocycles that are structurally similar to quinolines. The presence of bromine and fluorine atoms in the isoquinoline ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-fluoroisoquinoline typically involves the introduction of bromine and fluorine atoms onto the isoquinoline ring. One common method is the direct bromination and fluorination of isoquinoline derivatives. For example, 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline . The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-fluoroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different isoquinoline derivatives.
Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be used to form carbon-carbon bonds, allowing the synthesis of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
- Substituted isoquinolines with various functional groups.
- Oxidized or reduced isoquinoline derivatives.
- Coupled products with extended aromatic systems .
Scientific Research Applications
4-Bromo-1-fluoroisoquinoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-bromo-1-fluoroisoquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, and DNA. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects . The exact pathways involved may vary depending on the specific target and application.
Comparison with Similar Compounds
4-Bromo-1-fluoroisoquinoline can be compared with other fluorinated and brominated isoquinolines, such as:
4-Bromoisoquinoline: Lacks the fluorine atom, which may result in different chemical and biological properties.
1-Fluoroisoquinoline: Lacks the bromine atom, which may affect its reactivity and applications.
4-Fluoroisoquinoline: Contains only the fluorine atom, which may influence its electronic properties and interactions with molecular targets.
Properties
IUPAC Name |
4-bromo-1-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPUUEJNQCVFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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